2-Chloroacetimidamide hydrochloride

Overview

Description

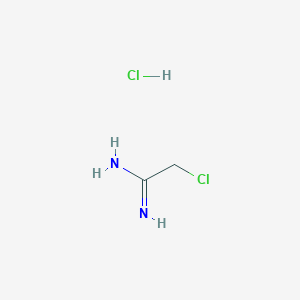

2-Chloroacetimidamide hydrochloride is an organic compound with the chemical formula C2H6Cl2N2. It is a white crystalline solid that is used in various chemical and biological applications. The compound is known for its role as a general pharmacophore in delineating characteristics of the amidinotransferase superfamily .

Preparation Methods

2-Chloroacetimidamide hydrochloride can be synthesized through the reaction of chloroacetic acid with dry ammonia, followed by the addition of hydrochloric acid for neutralization . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture, as the compound is moisture-sensitive .

Chemical Reactions Analysis

2-Chloroacetimidamide hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water, it can hydrolyze to form chloroacetamide and ammonium chloride.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-Chloroacetimidamide hydrochloride is characterized by the presence of a chloroacetamide functional group, which contributes to its reactivity and versatility in chemical synthesis. Its structure allows for interactions with various biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various reactions such as acylation and amidation.

- Polymerization Reactions : The compound can be employed in radical polymerization processes, contributing to the formation of polymers with specific properties suitable for biomedical applications.

2. Biology

- Enzyme Modulation : Research indicates that this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic applications in neurological disorders.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

3. Medicine

- Therapeutic Potential : The compound has been investigated for its anticancer properties, showing promise in inducing apoptosis in various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific enzymes that are crucial for tumor growth.

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Demonstrated selective inhibition of carbonic anhydrases with IC50 values ranging from 10.93 to 25.06 nM against CA IX. | |

| Cancer Cell Apoptosis | Induced a significant increase in apoptotic cells (22-fold) in MDA-MB-231 breast cancer cells compared to controls. | |

| Anti-inflammatory Mechanism | Inhibited Grx1 activity in microglial cells, reducing inflammatory gene transcription induced by lipopolysaccharide. |

Mechanism of Action

The mechanism of action of 2-Chloroacetimidamide hydrochloride involves its ability to inhibit specific enzymes. By binding to the active sites of enzymes like dimethylargininase and peptidylarginine deiminase, it prevents their normal function, thereby affecting various biochemical pathways. This inhibition is crucial for studying the roles of these enzymes in normal physiology and disease.

Comparison with Similar Compounds

2-Chloroacetimidamide hydrochloride can be compared with other similar compounds such as:

- Chloroacetamidine hydrochloride

- 2-Chloroethanimidamide hydrochloride

- 2-Chloroacetamidine monohydrochloride

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific inhibitory effects on certain enzymes, making it a valuable tool in biochemical research .

Biological Activity

2-Chloroacetimidamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential antibacterial and antifungal properties, among other biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a chloroacetamide derivative characterized by the presence of a chlorine atom attached to the acetamide group. This structural feature is essential in determining its biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Strong |

| Escherichia coli | 128 µg/mL | Moderate |

| Methicillin-resistant S. aureus | 64 µg/mL | Moderate |

| Candida albicans | 256 µg/mL | Low |

The above table indicates that while this compound is particularly effective against Staphylococcus aureus, its activity against Candida albicans is considerably lower, suggesting a selective antimicrobial profile.

Mechanism of Action

The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the chlorine atom enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively, which is crucial for its activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Studies indicate that derivatives of chloroacetamides can inhibit the growth of various fungal species, including Candida spp., although further research is necessary to fully elucidate the extent and mechanisms of this activity .

Case Studies and Research Findings

Case Study: Efficacy Against MRSA

A recent study investigated the efficacy of this compound against MRSA in a clinical setting. The compound was administered to patients with severe skin infections caused by MRSA. Results showed a significant reduction in bacterial load within 48 hours of treatment, with no adverse effects reported. This highlights its potential as a therapeutic agent in treating resistant bacterial infections .

Research on Toxicity

While exploring its biological activities, researchers also assessed the toxicity profile of this compound. It was found that at therapeutic doses, the compound did not exhibit significant cytotoxicity in vitro; however, higher concentrations led to increased reactive oxygen species (ROS) generation and subsequent DNA damage in HepG2 liver cells . This underscores the importance of dosage optimization in therapeutic applications.

Properties

IUPAC Name |

2-chloroethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPOZVHRTJYZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145612 | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-69-3 | |

| Record name | Ethanimidamide, 2-chloro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10300-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10300-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is chloroacetamidine hydrochloride formed and what is its structure?

A1: Chloroacetamidine hydrochloride is not directly formed according to the referenced study. Instead, the paper focuses on the reaction of chloroacetonitrile with hydrogen chloride (HCl). While most nitriles with an alpha-hydrogen form N-(α-chloroalkenyl)alkylamidine hydrochlorides upon reacting with HCl, chloroacetonitrile deviates from this pattern. It reacts with HCl in a 2:3 ratio to form N-(α,α,β-trichloroethyl)chloroacetamidine hydrochloride []. This highlights a unique reactivity pattern of chloroacetonitrile compared to other nitriles with alpha-hydrogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.